(Z)-GW 5074

Description

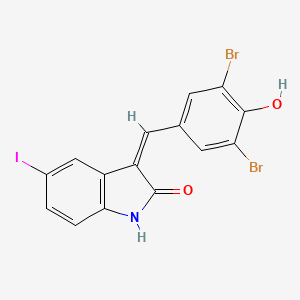

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXYVLFTZRPNRV-KMKOMSMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421368 | |

| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220904-83-6, 1233748-60-1 | |

| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220904836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-5074, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233748601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-5074, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7W8RS1GG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Z)-GW 5074 mechanism of action in neurons

An In-depth Technical Guide on the Mechanism of Action of (Z)-GW5074 in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-GW5074, initially identified as a potent in vitro inhibitor of the c-Raf kinase, exhibits a paradoxical and therapeutically promising mechanism of action in neurons. Contrary to its inhibitory effects in cell-free assays, GW5074 promotes neuronal survival and provides neuroprotection through a unique signaling cascade that is independent of the canonical MEK/ERK and Akt pathways. This technical guide provides a comprehensive overview of the core mechanism of action of (Z)-GW5074 in neurons, detailing the key signaling pathways, experimental methodologies used to elucidate these pathways, and relevant quantitative data.

Core Mechanism of Action: A Paradoxical Neuroprotection

While GW5074 is a potent inhibitor of c-Raf in biochemical assays, its effect in intact neurons is markedly different. In neuronal contexts, GW5074 induces a conformational change in Raf proteins, leading to their paradoxical activation. This activation is central to its neuroprotective effects against a variety of insults, including low potassium-induced apoptosis and neurotoxins like MPP+ and methylmercury.[1][2][3]

The neuroprotective signaling cascade initiated by GW5074 is multifaceted:

-

Paradoxical Raf Activation: In neurons, GW5074 treatment leads to the activation of both c-Raf and B-Raf.[1][3] This is a key departure from its in vitro inhibitory activity.

-

MEK/ERK Pathway Independence: Although Raf activation subsequently leads to the phosphorylation and activation of MEK and ERK, this downstream cascade is not required for the neuroprotective effects of GW5074.[1][3][4] Pharmacological inhibition of MEK with agents like PD98059 and U0126 blocks ERK activation but fails to abolish the survival-promoting effects of GW5074.[1][3]

-

Akt Pathway Independence: The neuroprotective mechanism is also independent of the PI3K/Akt signaling pathway, a common cell survival pathway.[1][3]

-

Crucial Role of B-Raf: The neuroprotective effects of GW5074 are critically dependent on the activation of B-Raf.[1][5] Overexpression of a kinase-dead mutant of B-Raf abrogates the neuroprotective effect of GW5074, whereas constitutively active B-Raf mimics its protective action.[5]

-

Downregulation of ATF-3: A key downstream effector of the B-Raf-mediated neuroprotective pathway is the activating transcription factor-3 (ATF-3).[1][5] GW5074 treatment leads to a B-Raf-dependent downregulation of ATF-3 expression.[5] Forced expression of ATF-3 counteracts the neuroprotective effect of GW5074, while siRNA-mediated knockdown of ATF-3 is itself neuroprotective.[5]

-

Involvement of Ras and NF-κB: The neuroprotective signaling pathway activated by GW5074 also involves the upstream activator Ras and the transcription factor NF-κB.[1][3][6] Inhibition of either Ras or NF-κB activity has been shown to diminish the neuroprotective effects of GW5074.[1][3]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the neuroprotective action of (Z)-GW5074 in neurons.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of (Z)-GW5074.

| Parameter | Value | Cell/System Type | Reference |

| c-Raf IC50 | 9 nM | In vitro kinase assay | N/A |

| Neuroprotective Concentration | 1 - 10 µM | Cultured cerebellar granule neurons | [3] |

| Neuroprotection against MPP+ | 1 µM | Cultured cerebellar granule neurons | [3] |

| Neuroprotection against Methylmercury | 1 µM | Cultured cerebellar granule neurons | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of (Z)-GW5074 in neurons.

Cerebellar Granule Neuron (CGN) Culture and Induction of Apoptosis

This protocol describes the isolation and culture of primary cerebellar granule neurons and the subsequent induction of apoptosis by potassium deprivation.

Materials:

-

P7-P8 Sprague-Dawley rat pups

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin (0.25%)

-

DNase I

-

Soybean trypsin inhibitor

-

Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum (FBS), 25 mM KCl, 2 mM L-glutamine, and 100 µg/ml gentamicin (High Potassium Medium, HK)

-

BME supplemented with 5 mM KCl, 2 mM L-glutamine, and 100 µg/ml gentamicin (Low Potassium Medium, LK)

-

Poly-L-lysine coated culture plates

Protocol:

-

Isolation:

-

Euthanize P7-P8 rat pups and dissect cerebella in ice-cold HBSS.

-

Mince the tissue and incubate in 0.25% trypsin and DNase I at 37°C for 15 minutes.

-

Inactivate trypsin with soybean trypsin inhibitor.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

-

Culture:

-

Plate the cells on poly-L-lysine coated plates at a density of 2.5 x 106 cells/ml in HK medium.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, add cytosine arabinoside (Ara-C) to a final concentration of 10 µM to inhibit the proliferation of non-neuronal cells.

-

-

Induction of Apoptosis:

-

After 7 days in vitro (DIV), wash the cultures twice with LK medium.

-

Replace the HK medium with LK medium to induce apoptosis.

-

For neuroprotection studies, add (Z)-GW5074 or other compounds to the LK medium at the desired concentrations.

-

-

Assessment of Viability:

-

Assess cell viability 24 hours after the switch to LK medium.

-

Viability can be quantified by staining with fluorescein diacetate and propidium iodide, followed by fluorescence microscopy to count live (green) and dead (red) cells. Alternatively, MTT or LDH assays can be used.

-

In Vitro Raf Kinase Assay

This protocol describes how to measure the kinase activity of immunoprecipitated c-Raf or B-Raf.

Materials:

-

Cultured neurons treated with or without GW5074

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies against c-Raf or B-Raf

-

Protein A/G-agarose beads

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Recombinant inactive MEK1 as a substrate

-

[γ-32P]ATP

-

SDS-PAGE and autoradiography equipment

Protocol:

-

Cell Lysis:

-

Lyse the treated neurons in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against c-Raf or B-Raf overnight at 4°C.

-

Add Protein A/G-agarose beads and incubate for an additional 2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer containing recombinant inactive MEK1 and [γ-32P]ATP.

-

Incubate at 30°C for 30 minutes.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Expose the gel to an X-ray film to visualize the phosphorylated MEK1.

-

Quantify the radioactive signal using a phosphorimager.

-

siRNA-mediated Knockdown of ATF-3

This protocol describes the transient knockdown of ATF-3 in primary neurons using small interfering RNA (siRNA).

Materials:

-

Primary neuronal cultures (e.g., CGNs at DIV 5)

-

siRNA targeting ATF-3 and a non-targeting control siRNA

-

Transfection reagent suitable for primary neurons (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I reduced-serum medium

Protocol:

-

Preparation of siRNA-lipid complexes:

-

Dilute the ATF-3 siRNA or control siRNA in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent and incubate at room temperature for 20 minutes to allow complex formation.

-

-

Transfection:

-

Add the siRNA-lipid complexes to the neuronal cultures.

-

Incubate for 48-72 hours to allow for knockdown of the target protein.

-

-

Verification of Knockdown:

-

Harvest the cells and perform Western blotting or quantitative RT-PCR to confirm the reduction in ATF-3 protein or mRNA levels, respectively.

-

-

Functional Assay:

-

After confirming knockdown, subject the neurons to apoptotic stimuli (e.g., switch to LK medium) to assess the effect of ATF-3 depletion on cell survival.

-

NF-κB Activity Assay

This protocol describes an electrophoretic mobility shift assay (EMSA) to measure the DNA-binding activity of NF-κB.

Materials:

-

Nuclear protein extracts from treated neurons

-

Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with 32P

-

Poly(dI-dC)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 0.5 mM EDTA, 4% glycerol, 1 mM DTT)

-

Non-denaturing polyacrylamide gel

Protocol:

-

Nuclear Extract Preparation:

-

Isolate nuclei from treated neurons using a hypotonic lysis buffer followed by a high-salt extraction buffer.

-

-

Binding Reaction:

-

Incubate the nuclear extracts with the 32P-labeled NF-κB probe in the presence of poly(dI-dC) (to block non-specific binding) in binding buffer for 20-30 minutes at room temperature.

-

For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm specificity.

-

-

Electrophoresis:

-

Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

-

Analysis:

-

Dry the gel and expose it to an X-ray film.

-

The presence of a shifted band indicates NF-κB DNA-binding activity.

-

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow to investigate the neuroprotective mechanism of (Z)-GW5074.

Conclusion

The mechanism of action of (Z)-GW5074 in neurons is a compelling example of paradoxical pharmacology with significant therapeutic potential. Its ability to promote neuronal survival through a B-Raf-dependent, ATF-3-inhibitory pathway, while being independent of the canonical MEK/ERK and Akt signaling cascades, highlights a novel avenue for the development of neuroprotective agents. The experimental protocols and data presented in this guide provide a framework for further investigation into this unique compound and its potential applications in treating neurodegenerative diseases.

References

- 1. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. PD98059 and U0126 activate AMP-activated protein kinase by increasing the cellular AMP:ATP ratio and not via inhibition of the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-GW 5074: A Technical Guide to its c-Raf Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-GW 5074 is a potent and selective, cell-permeable inhibitor of c-Raf (Raf-1) kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3][4] The Ras/Raf/MEK/ERK pathway plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway is a frequent driver in a variety of human cancers, making its components, such as c-Raf, attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the this compound c-Raf inhibition pathway, including its mechanism of action, downstream effects, and relevant experimental protocols. A key focus of this guide is the phenomenon of "paradoxical activation," a complex cellular response to Raf inhibitors.

Core Mechanism of Action: In Vitro Inhibition

In a cell-free environment, this compound acts as a potent inhibitor of c-Raf kinase activity. It exerts its effect by competing with ATP for binding to the kinase domain of c-Raf, thereby preventing the phosphorylation of its downstream target, MEK.

The Canonical Ras-Raf-MEK-ERK Signaling Pathway

The MAPK/ERK signaling cascade is initiated by the activation of Ras, a small GTPase located at the cell membrane. Activated Ras recruits Raf kinases (A-Raf, B-Raf, and c-Raf) to the membrane, leading to their dimerization and subsequent activation. Activated Raf then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK Kinases), which in turn phosphorylate and activate ERK1 and ERK2 (Extracellular signal-regulated kinases). Phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate the activity of various transcription factors, ultimately controlling gene expression and cellular responses.

References

An In-depth Technical Guide to (Z)-GW 5074: A Potent c-Raf Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-GW 5074 is a potent and selective, cell-permeable inhibitor of c-Raf kinase, a critical component of the Ras/Raf/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. This compound has also demonstrated neuroprotective effects in preclinical models, suggesting its potential therapeutic utility in neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the fields of oncology and neuroscience.

Chemical Structure and Properties

This compound, with the IUPAC name (3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one, is a synthetic small molecule belonging to the indolinone class of compounds.[1] Its chemical structure is characterized by a substituted indolinone core.

| Identifier | Value |

| IUPAC Name | (3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one[1] |

| Synonyms | GW5074, 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone[1] |

| CAS Number | 220904-83-6[1] |

| Chemical Formula | C₁₅H₈Br₂INO₂[1] |

| Molecular Weight | 520.95 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO[2] |

| SMILES | C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2[1] |

| InChI Key | LMXYVLFTZRPNRV-KMKOMSMNSA-N[1] |

Mechanism of Action

This compound is a potent and selective inhibitor of c-Raf (Raf-1) kinase with an IC₅₀ of 9 nM.[3] It exhibits high selectivity for c-Raf over a panel of other kinases, including CDK1, CDK2, c-Src, ERK2, MEK, p38, Tie2, VEGFR2, and c-Fms.[4]

In Vitro Inhibition of c-Raf

In a cell-free context, this compound directly inhibits the enzymatic activity of c-Raf, thereby blocking the downstream phosphorylation of MEK and ERK. This inhibition disrupts the canonical Ras/Raf/MEK/ERK signaling cascade, which is crucial for cell proliferation, differentiation, and survival.

Paradoxical Activation in Neuronal Cells

Interestingly, in neuronal cell cultures, treatment with this compound leads to an accumulation of activating modifications on both c-Raf and B-Raf, resulting in the stimulation of the Raf-MEK-ERK pathway.[3][5] However, the neuroprotective effects of this compound are independent of this MEK-ERK activation.[3][5]

Neuroprotective Signaling Pathway

The neuroprotective mechanism of this compound involves the activation of Ras and the transcription factor nuclear factor-kappa B (NF-κB).[3][6] This alternative signaling pathway is crucial for its ability to protect neurons from various insults.

Experimental Protocols

In Vitro c-Raf Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against c-Raf kinase.

Materials:

-

Purified c-Raf enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate

-

[γ-³³P]ATP

-

This compound stock solution in DMSO

-

P81 phosphocellulose paper

-

50 mM phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, MBP (0.66 mg/mL), and the desired concentration of this compound.

-

Initiate the reaction by adding purified c-Raf enzyme (5-10 mU) and [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporation of ³³P into MBP using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.[3]

Cellular Apoptosis Assay in Neuronal Cells

This protocol describes a method to assess the neuroprotective effects of this compound against apoptosis in cultured cerebellar granule neurons.

Materials:

-

Primary cerebellar granule neuron cultures

-

High potassium (HK) and low potassium (LK) culture media

-

This compound stock solution in DMSO

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture cerebellar granule neurons in HK medium to promote survival and differentiation.

-

To induce apoptosis, switch the culture medium to LK medium.

-

Treat the cells with various concentrations of this compound at the time of the switch to LK medium.

-

Incubate the cells for 24-48 hours.

-

Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the percentage of apoptotic cells using a flow cytometer or by counting under a fluorescence microscope.

-

Determine the concentration-dependent neuroprotective effect of this compound.[3][6]

Synthesis

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

A Phase I clinical trial of this compound in combination with sorafenib in patients with advanced refractory solid tumors revealed that the compound has poor oral absorption.[1] Increasing the dosage did not lead to a significant increase in its bioavailability.[1] To address this, a new salt form of GW 5074 with improved solubility has been developed for future clinical evaluation.[1]

Pharmacodynamics

In vivo studies have demonstrated the pharmacodynamic effects of this compound. In a mouse model of Huntington's disease, intraperitoneal administration of GW 5074 at 5 mg/kg completely prevented extensive bilateral striatal lesions.[3] In a mouse model of sidestream smoke-induced airway hyperresponsiveness, GW 5074 administration also showed suppressive effects.

Conclusion

This compound is a valuable research tool for investigating the role of the c-Raf kinase in both cancer and neurodegenerative diseases. Its potent and selective inhibitory activity against c-Raf, coupled with its intriguing paradoxical activation of the Raf-MEK-ERK pathway and its distinct neuroprotective mechanism, makes it a compound of significant scientific interest. Further research, particularly focusing on improving its pharmacokinetic properties, is warranted to explore its full therapeutic potential.

References

- 1. Phase I Targeted Combination Trial of Sorafenib and GW5074 in Patients with Advanced Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. selleckchem.com [selleckchem.com]

- 4. abmole.com [abmole.com]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. GW5074 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

(Z)-GW5074: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and synthesis of (Z)-GW5074, a potent and selective inhibitor of c-Raf kinase. Initially identified as a key tool compound for studying the MAPK signaling pathway, its biological activities have since been found to extend to neuroprotection and the inhibition of polyamine transport. This document details the scientific background, mechanism of action, and key quantitative data associated with (Z)-GW5074. Furthermore, it provides detailed experimental protocols for its synthesis and for key biological assays, alongside visualizations of relevant signaling pathways and experimental workflows to support researchers in the fields of oncology, neuroscience, and drug discovery.

Discovery and Background

(Z)-GW5074, chemically known as 5-iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone, was initially discovered as a potent and selective inhibitor of c-Raf (Raf-1), a serine/threonine-specific protein kinase that is a critical component of the RAS/RAF/MEK/ERK signaling cascade.[1] This pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention.

Subsequent research has revealed a broader biological profile for GW5074. It has been shown to exhibit neuroprotective effects in various in vitro and in vivo models of neurodegeneration, independent of its MEK-ERK signaling inhibition. More recently, GW5074 was identified as a novel, non-polyamine-based inhibitor of polyamine transport, a process crucial for cell growth and proliferation, particularly in cancer cells.[2][3]

Mechanism of Action

The primary mechanism of action of (Z)-GW5074 is the competitive inhibition of the ATP-binding site of c-Raf kinase.[1] This prevents the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2, thereby inhibiting the entire MAPK signaling cascade.

Interestingly, while GW5074 inhibits c-Raf in vitro, in neuronal cells it can lead to the activation of B-Raf and the Raf-MEK-ERK pathway. Its neuroprotective effects are thought to be mediated through a non-canonical pathway involving the inhibition of activating transcription factor-3 (ATF-3) expression.

The inhibition of polyamine transport by GW5074 represents a distinct mechanism that contributes to its anti-proliferative effects, particularly in cancer cells that are dependent on extracellular polyamine uptake.[2][3]

Quantitative Biological Data

The following table summarizes the key quantitative data for (Z)-GW5074's biological activity.

| Parameter | Target | Value | Reference |

| IC50 | c-Raf | 9 nM | [1][4] |

| Selectivity | >100-fold vs. CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, c-Fms | - | [1] |

Synthesis of (Z)-GW5074

The synthesis of (Z)-GW5074 is achieved through a convergent synthesis strategy, culminating in a base-catalyzed aldol condensation reaction between 5-iodooxindole and 3,5-dibromo-4-hydroxybenzaldehyde.

Synthesis of 5-Iodooxindole

The synthesis of the 5-iodooxindole precursor can be achieved via direct iodination of oxindole or through a multi-step synthesis from a suitable starting material. One common method involves the iodination of N-protected arylacrylamides.[5]

Experimental Protocol: Synthesis of 5-Iodo-3-(iodomethyl)-1,3-dimethylindolin-2-one (as an example of indole iodination) [5]

-

To a 100 mL sealed tube, add N-arylacrylamide (1.0 g, 5.7 mmol), iodine pentoxide (I2O5; 4.315 g, 2.2 equiv), and potassium iodide (KI; 1.16 g, 1.2 equiv).

-

Add 15.0 mL of water to the tube.

-

Stir the reaction mixture at 80 °C for 24 hours.

-

After completion, add ethyl acetate (EtOAc; 150 mL).

-

Wash the organic layer with saturated sodium thiosulfate (Na2S2O3) solution and brine.

-

Dry the organic layer over sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using dichloromethane as the eluent to yield the desired product.

Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde

The 3,5-dibromo-4-hydroxybenzaldehyde precursor can be synthesized from p-cresol through a bromination and subsequent oxidation process.[6]

Experimental Protocol: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde [6]

-

Dissolve p-cresol in o-dichlorobenzene.

-

Perform low-temperature bromination at 32-42 °C, followed by high-temperature bromination at 145-168 °C.

-

The resulting 4-hydroxy-3,5-dibromobenzal bromide is then hydrolyzed by the addition of water and heating to 100 °C for 2 hours.

-

After hydrolysis, the layers are separated, and the organic layer containing the product is cooled to room temperature to induce crystallization.

-

The crystalline aldehyde is collected by filtration, washed with o-dichlorobenzene, and dried in vacuo at 100 °C.

Final Condensation to (Z)-GW5074

The final step involves the condensation of 5-iodooxindole with 3,5-dibromo-4-hydroxybenzaldehyde. This reaction is typically carried out in the presence of a base, such as piperidine or pyrrolidine, in a suitable solvent like ethanol or methanol. The (Z)-isomer is the thermodynamically more stable product.

Proposed Experimental Protocol: Synthesis of (Z)-GW5074

-

To a solution of 5-iodooxindole (1 equivalent) in ethanol, add 3,5-dibromo-4-hydroxybenzaldehyde (1 equivalent).

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the solid under vacuum to obtain (Z)-GW5074 as a solid.

Experimental Protocols for Biological Assays

In Vitro c-Raf Kinase Inhibition Assay[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of (Z)-GW5074 against c-Raf kinase.

Materials:

-

Purified c-Raf kinase (5–10 mU per assay)

-

Myelin Basic Protein (MBP) as substrate (0.66 mg/mL)

-

(Z)-GW5074 (serial dilutions)

-

Kinase buffer: 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate

-

[γ-³³P]ATP

-

P30 filters

-

50 mM phosphoric acid

-

Scintillation counter

Procedure:

-

Incubate the purified c-Raf kinase with varying concentrations of (Z)-GW5074 in the kinase buffer.

-

Initiate the kinase reaction by adding [γ-³³P]ATP and the MBP substrate.

-

Incubate the reaction mixture for 40 minutes at room temperature.

-

Spot an aliquot of the reaction mixture onto P30 filters to stop the reaction.

-

Wash the filters extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantify the amount of ³³P incorporated into the MBP substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of (Z)-GW5074 and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability MTT Assay[7]

Objective: To assess the effect of (Z)-GW5074 on the viability and proliferation of cells.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

96-well microplates

-

Complete culture medium

-

(Z)-GW5074 (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of (Z)-GW5074 and a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of Raf Pathway Phosphorylation[6]

Objective: To determine the effect of (Z)-GW5074 on the phosphorylation status of key proteins in the Raf signaling pathway (e.g., c-Raf, MEK, ERK).

Materials:

-

Cells of interest

-

(Z)-GW5074

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Raf, anti-total-c-Raf, anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with (Z)-GW5074 at the desired concentrations and for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4 °C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling Pathway

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of (Z)-GW5074 on RAF.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for the in vitro c-Raf kinase inhibition assay.

Logical Relationship: Synthesis of (Z)-GW5074

References

- 1. m.youtube.com [m.youtube.com]

- 2. rsc.org [rsc.org]

- 3. CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde - Google Patents [patents.google.com]

- 4. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 5. 3,5-Dibromo-4-hydroxybenzaldehyde | 2973-77-5 | FD38003 [biosynth.com]

- 6. 5-IODOINDOLE | 16066-91-4 [amp.chemicalbook.com]

The Neuroprotective Potential of (Z)-GW5074: A Technical Guide

(Z)-GW5074, a potent and selective c-Raf inhibitor, has emerged as a significant agent in neuroprotection research. This technical guide offers an in-depth exploration of its mechanisms, experimental validation, and the signaling pathways it modulates. It is intended for researchers, scientists, and professionals in drug development engaged in the field of neurodegenerative diseases.

Initially identified for its oncological applications, (Z)-GW5074 has demonstrated a paradoxical yet beneficial role in the neuronal context. While it inhibits c-Raf kinase activity in vitro, it promotes the activation of both c-Raf and B-Raf within neurons, triggering a cascade of neuroprotective effects. This guide will dissect these pathways, present quantitative data from key studies, and provide detailed experimental protocols for replication and further investigation.

Quantitative Data Summary

The neuroprotective efficacy of (Z)-GW5074 has been quantified across various experimental models. The following tables summarize the key findings, providing a comparative overview of its potency and therapeutic window.

| Parameter | Value | Cell-Free/Cell-Based | Reference |

| IC50 for c-Raf Inhibition | 9 nM | Cell-Free Assay | [1][2][3] |

Table 1: In Vitro Inhibitory Activity of (Z)-GW5074. This table details the half-maximal inhibitory concentration (IC50) of (Z)-GW5074 against its primary target, the c-Raf kinase, in a cell-free system.

| Experimental Model | Toxin/Stress | (Z)-GW5074 Concentration | Outcome | Quantitative Result | Reference |

| Cerebellar Granule Neurons | Low Potassium (LK)-Induced Apoptosis | 1 µM | Inhibition of Apoptosis | Not specified | [4][5] |

| Cerebellar Granule Neurons | MPP+ | Not specified | Neuroprotection | Not specified | [4][5] |

| Cerebellar Granule Neurons | Methylmercury | Not specified | Neuroprotection | Not specified | [4][5] |

| Cortical Neurons | Glutathione Depletion | Not specified | Protection against Oxidative Stress | Not specified | [4][5] |

| Huntington's Disease Mouse Model | 3-Nitropropionic acid (3-NP) | 5 mg/kg | Prevention of Striatal Lesions | Complete prevention of extensive bilateral striatal lesions | [2] |

Table 2: Neuroprotective Effects of (Z)-GW5074 in In Vitro and In Vivo Models. This table summarizes the protective effects of (Z)-GW5074 against various neurotoxic insults in different experimental settings, highlighting the concentrations used and the observed outcomes.

Signaling Pathways

The neuroprotective mechanism of (Z)-GW5074 is multifaceted and diverges from its canonical role as a Raf inhibitor. In neurons, it triggers a unique signaling cascade that is independent of the well-established MEK-ERK and Akt pathways.[4][5] Key pathways involved are the Ras-dependent activation of Raf kinases and the subsequent modulation of the NF-κB and ATF-3 signaling axes.

(Z)-GW5074-Mediated Neuroprotective Signaling

Caption: (Z)-GW5074 neuroprotective signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of (Z)-GW5074's neuroprotective effects.

Cerebellar Granule Neuron (CGN) Culture and Low Potassium-Induced Apoptosis

This protocol is a standard method to induce apoptosis in primary neurons and assess the efficacy of neuroprotective compounds.

Caption: Workflow for low potassium-induced apoptosis in CGNs.

Detailed Steps:

-

Neuron Isolation and Culture: Cerebellar granule neurons are isolated from postnatal day 7 (P7) rat pups. The cerebella are dissected, minced, and enzymatically dissociated using trypsin. Cells are then plated on poly-L-lysine coated plates in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl, and antibiotics.

-

Induction of Apoptosis: After 7-8 days in vitro, the culture medium is replaced with a low-potassium medium (5 mM KCl) to induce apoptosis.

-

Treatment: (Z)-GW5074 is added to the low-potassium medium at the desired concentrations (e.g., 1 µM).

-

Assessment of Neuroprotection: After 24 hours of incubation, cell viability is assessed using standard assays such as the MTT assay or by staining with fluorescein diacetate (FDA) for live cells and propidium iodide (PI) for dead cells.

Western Blot Analysis of Raf Activation and ATF-3 Expression

This protocol is used to detect changes in protein expression and activation states in response to (Z)-GW5074 treatment.

Caption: Western blot analysis workflow.

Detailed Steps:

-

Sample Preparation: Neuronal cultures are treated with (Z)-GW5074 for the desired time points. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated on a polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, followed by incubation with primary antibodies against the proteins of interest (e.g., phospho-c-Raf, total c-Raf, B-Raf, ATF-3, and a loading control like β-actin).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

NF-κB Activation Assay

This protocol outlines the steps to measure the activation of the transcription factor NF-κB, a key mediator of the neuroprotective effects of (Z)-GW5074.

Detailed Steps:

-

Nuclear Extraction: Following treatment with (Z)-GW5074, nuclear and cytoplasmic fractions of neuronal cells are separated using a nuclear extraction kit.

-

Electrophoretic Mobility Shift Assay (EMSA):

-

A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is labeled with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) tag.

-

The labeled probe is incubated with the nuclear extracts to allow NF-κB-DNA binding.

-

The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

The shifted bands, representing NF-κB-DNA complexes, are visualized by chemiluminescence or autoradiography.

-

-

Reporter Gene Assay:

-

Neurons are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple NF-κB binding sites.

-

After treatment with (Z)-GW5074, cell lysates are prepared, and the reporter gene activity is measured (e.g., luminescence). An increase in reporter activity indicates NF-κB activation.

-

Conclusion

(Z)-GW5074 presents a compelling profile as a neuroprotective agent with a unique mechanism of action. Its ability to paradoxically activate Raf kinases in neurons, leading to neuroprotection through MEK-ERK and Akt-independent pathways involving NF-κB and ATF-3, distinguishes it from other kinase inhibitors. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of (Z)-GW5074 and related compounds in the context of neurodegenerative diseases. Further research is warranted to fully elucidate the downstream targets of this signaling cascade and to optimize its therapeutic application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

(Z)-GW 5074 in Huntington's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the progressive loss of neurons, particularly in the striatum and cortex. A key pathological hallmark of HD is the aggregation of the mutant huntingtin protein (mHTT). Currently, there are no disease-modifying therapies for HD. This technical guide provides an in-depth overview of the c-Raf inhibitor, (Z)-GW 5074, and its potential as a neuroprotective agent in the context of Huntington's disease research. While initially identified as a potent inhibitor of c-Raf kinase, emerging evidence suggests a paradoxical and beneficial mechanism of action in neuronal cells, making it a compound of significant interest for therapeutic development.

Core Mechanism of Action

This compound is a potent and selective inhibitor of c-Raf with an IC50 of 9 nM[1]. However, its neuroprotective effects in models of neurodegeneration, including Huntington's disease, are not mediated by the inhibition of the canonical Raf-MEK-ERK pathway. In fact, in neuronal cells, GW 5074 treatment leads to the activation of B-Raf and the stimulation of a non-canonical neuroprotective signaling cascade[2][3]. This pathway is independent of MEK-ERK and Akt signaling[4][5].

The neuroprotective mechanism of GW 5074 converges on the inhibition of the pro-apoptotic transcription factor, Activating Transcription Factor 3 (ATF-3)[2][3]. Furthermore, the neuroprotective signaling activated by GW 5074 involves the activation of Ras and the transcription factor Nuclear Factor-kappa B (NF-κB)[4][5].

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity and efficacy of this compound in various experimental models relevant to Huntington's disease research.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) | Selectivity | Reference |

| c-Raf | 9 | Highly selective over JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, VEGFR2 or c-Fms | [1] |

Table 2: Neuroprotective Effects of this compound in In Vitro Models

| Model System | Assay | Treatment | Result | Reference |

| Cerebellar Granule Neurons | Low Potassium (5 mM K+) Induced Apoptosis | 1 µM GW 5074 | Prevents neuronal apoptosis (exact survival percentage not specified, but comparable to neuroprotective effects of other compounds that increase survival from ~45% to ~91%) | [6] |

| Cortical Neurons | Glutathione Depletion-Induced Oxidative Stress | Not Specified | Protects against oxidative stress | [4][5] |

| Cerebellar Granule Neurons | MPP+ Neurotoxicity | Not Specified | Protects against MPP+ induced cell death | [4][5] |

| Cerebellar Granule Neurons | Methylmercury Neurotoxicity | Not Specified | Protects against methylmercury-induced cell death | [4][5] |

Table 3: In Vivo Efficacy of this compound in a Huntington's Disease Model

| Animal Model | Treatment | Endpoint | Result | Reference |

| 3-Nitropropionic Acid (3-NP) Mouse Model | 5 mg/kg GW 5074 (i.p.) | Striatal Lesion Volume | Completely prevents extensive bilateral striatal lesions | [1] |

| 3-Nitropropionic Acid (3-NP) Mouse Model | 5 mg/kg GW 5074 (i.p.) | Behavioral Outcome | Improves behavioral performance | [4][5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated Neuroprotection

The following diagram illustrates the proposed signaling cascade initiated by this compound in neuronal cells, leading to a neuroprotective effect.

Caption: Neuroprotective signaling pathway of this compound.

Experimental Workflow for Evaluating Neuroprotection in Cerebellar Granule Neurons

This diagram outlines the key steps in assessing the neuroprotective effects of this compound against low potassium-induced apoptosis in primary cerebellar granule neurons.

Caption: Workflow for in vitro neuroprotection assay.

Experimental Protocols

In Vitro c-Raf Kinase Assay

This protocol is adapted from a general kinase assay procedure to determine the IC50 of this compound for c-Raf.

Materials:

-

Purified, active c-Raf enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM Magnesium Acetate

-

[γ-³³P]ATP

-

This compound dilutions

-

P30 filtermats

-

50 mM Phosphoric Acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine 5-10 mU of purified c-Raf kinase with the desired concentration of this compound in Kinase Assay Buffer.

-

Add 0.66 mg/mL MBP as the substrate.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture for 40 minutes at room temperature.

-

Spot an aliquot of the reaction mixture onto a P30 filtermat.

-

Wash the filtermat extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the ³³P incorporation using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cerebellar Granule Neuron (CGN) Culture and Low Potassium-Induced Apoptosis Assay

This protocol describes the culture of primary rat cerebellar granule neurons and the induction of apoptosis by potassium deprivation to assess the neuroprotective effects of this compound.

Materials:

-

Postnatal day 7-8 (P7-P8) Sprague-Dawley rat pups

-

Dissection medium (e.g., HBSS)

-

Trypsin

-

DNase I

-

High Potassium (HK) Culture Medium: Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 25 mM KCl, and antibiotics.

-

Low Potassium (LK) Culture Medium: Same as HK medium but with 5 mM KCl.

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

TUNEL assay kit

Procedure:

-

Neuron Isolation: Dissect cerebella from P7-P8 rat pups and mechanically dissociate the tissue.

-

Enzymatic Digestion: Digest the tissue with trypsin and DNase I.

-

Plating: Plate the dissociated neurons on poly-L-lysine coated plates in HK culture medium.

-

Differentiation: Culture the neurons for 5-7 days to allow for differentiation.

-

Induction of Apoptosis: After differentiation, replace the HK medium with LK medium to induce apoptosis. For the treatment group, add this compound (e.g., 1 µM) to the LK medium.

-

Incubation: Incubate the cultures for 24 hours.

-

Viability Assessment (MTT Assay):

-

Add MTT solution to the cultures and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

-

-

Apoptosis Assessment (TUNEL Assay):

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Perform the TUNEL staining according to the manufacturer's protocol to label DNA fragmentation.

-

Counterstain with a nuclear dye (e.g., DAPI).

-

Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.

-

3-Nitropropionic Acid (3-NP) Mouse Model of Huntington's Disease

This protocol outlines the induction of striatal lesions in mice using 3-NP to model Huntington's disease and evaluate the in vivo efficacy of this compound.

Materials:

-

Male C57BL/6 mice

-

3-Nitropropionic acid (3-NP)

-

This compound

-

Saline solution

-

Apparatus for behavioral testing (e.g., rotarod, open field)

-

Histological staining reagents (e.g., Cresyl violet)

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing and handling conditions for at least one week.

-

3-NP Administration: Administer 3-NP to the mice. A common method is intraperitoneal (i.p.) injection (e.g., 10-20 mg/kg daily for several days)[7]. The exact dosing regimen may need to be optimized.

-

GW 5074 Treatment: Administer this compound (5 mg/kg, i.p.) or vehicle (saline) to the mice, typically starting concurrently with or shortly before the 3-NP administration[1].

-

Behavioral Assessment: Conduct behavioral tests such as the rotarod test to assess motor coordination and the open field test to evaluate locomotor activity.

-

Histological Analysis:

-

After the treatment period, perfuse the animals and collect the brains.

-

Fix the brains in 4% paraformaldehyde and prepare coronal sections.

-

Stain the sections with Cresyl violet to visualize the striatal lesions.

-

Quantify the lesion volume using image analysis software.

-

Western Blot Analysis of B-Raf and ATF-3

This protocol describes the detection and quantification of B-Raf and ATF-3 protein levels in neuronal cell lysates by western blotting.

Materials:

-

Neuronal cell lysates (from CGNs treated as described in Protocol 2)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-B-Raf, anti-phospho-B-Raf, anti-ATF-3

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated neuronal cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-B-Raf or anti-ATF-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB and Ras Activation Assays

These protocols outline methods to measure the activation of NF-κB and Ras in response to this compound treatment.

NF-κB Luciferase Reporter Assay:

-

Transfection: Transfect neuronal cells with a luciferase reporter plasmid containing NF-κB response elements.

-

Treatment: Treat the transfected cells with this compound for a specified duration.

-

Cell Lysis: Lyse the cells using a luciferase assay lysis buffer.

-

Luciferase Assay: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer. An increase in luminescence indicates NF-κB activation.

Ras Activation Pull-Down Assay:

-

Cell Lysis: Lyse neuronal cells treated with this compound in a buffer that preserves GTP-bound Ras.

-

Pull-Down: Incubate the cell lysates with a GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which is coupled to agarose beads. This will specifically pull down active (GTP-bound) Ras.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the bound proteins and analyze the levels of pulled-down Ras by western blotting using a pan-Ras antibody. An increase in the amount of pulled-down Ras indicates its activation.

Conclusion

This compound presents a promising, albeit mechanistically complex, therapeutic candidate for Huntington's disease. Its ability to confer neuroprotection through a non-canonical B-Raf/ATF-3 pathway, independent of MEK/ERK signaling, highlights a novel avenue for drug development. The in vitro and in vivo data strongly support its potential to mitigate neuronal cell death and improve behavioral outcomes in models of HD. Further research is warranted to fully elucidate the downstream effectors of this pathway and to optimize its therapeutic application. This technical guide provides a comprehensive resource for researchers to design and execute further investigations into the promising neuroprotective properties of this compound.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cesium chloride protects cerebellar granule neurons from apoptosis induced by low potassium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TUNEL assay [bio-protocol.org]

(Z)-GW 5074: A Technical Guide to its Dual Role in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-GW 5074 is a potent and selective small-molecule inhibitor of c-Raf kinase, a critical component of the Ras/Raf/MEK/ERK signaling pathway.[1] While initially investigated for its anti-proliferative effects, GW 5074 has emerged as a molecule with a complex and context-dependent role in the regulation of apoptosis. In cancer cell lines, particularly colorectal cancer, it has been shown to induce apoptosis, often in synergy with other chemotherapeutic agents. Conversely, in neuronal cells, GW 5074 exhibits a paradoxical neuroprotective effect, inhibiting apoptosis. This technical guide provides an in-depth overview of the current understanding of this compound, its mechanism of action, and its divergent roles in apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Chemical Properties and Kinase Selectivity

This compound is a synthetic compound with the following chemical properties:

-

Chemical Name: 3-(3,5-Dibromo-4-hydroxy-benzylidene)-5-iodo-1,3-dihydro-indol-2-one

-

Molecular Formula: C₁₅H₈Br₂INO₂

-

Molecular Weight: 520.94 g/mol

The primary molecular target of GW 5074 is the c-Raf (Raf-1) serine/threonine kinase. It exhibits high potency and selectivity for c-Raf over a range of other kinases.

Data Presentation: Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. c-Raf | Reference |

| c-Raf | 9 | - | [1] |

| JNK1 | >1000 | >111 | [1] |

| JNK2 | >1000 | >111 | [1] |

| JNK3 | >1000 | >111 | [1] |

| MEK1 | >1000 | >111 | [1] |

| MKK6 | >1000 | >111 | [1] |

| MKK7 | >1000 | >111 | [1] |

| CDK1 | >1000 | >111 | [2] |

| CDK2 | >1000 | >111 | [2] |

| c-Src | >1000 | >111 | [1] |

| p38 MAP Kinase | >1000 | >111 | [1] |

| VEGFR2 | >1000 | >111 | [1] |

| c-Fms | >1000 | >111 | [1] |

The Dichotomous Role of this compound in Apoptosis

The effect of GW 5074 on apoptosis is highly dependent on the cellular context, showcasing a fascinating duality in its biological activity.

Pro-Apoptotic Effects in Cancer Cells

In several cancer cell lines, particularly those of colorectal origin such as HCT116 and LoVo, GW 5074 has been demonstrated to induce apoptosis. This effect is often potentiated when used in combination with other multi-kinase inhibitors like sorafenib.[3][4] The pro-apoptotic mechanism in these cells is linked to the induction of mitochondrial dysfunction, characterized by increased generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[3][5]

Anti-Apoptotic (Neuroprotective) Effects in Neuronal Cells

In stark contrast to its effects on cancer cells, GW 5074 exhibits a robust neuroprotective function by inhibiting apoptosis in neuronal cells, such as cerebellar granule neurons.[6][7] This protective effect has been observed in various models of neuronal cell death, including those induced by low potassium (LK), MPP+, and methylmercury.[6][8] The neuroprotective signaling cascade is independent of the MEK-ERK and Akt pathways and instead involves the activation of Ras and the transcription factor NF-κB.[6][9]

Signaling Pathways Modulated by this compound

The dual role of GW 5074 in apoptosis can be attributed to its complex modulation of intracellular signaling pathways.

The Paradoxical Activation of the Raf/MEK/ERK Pathway

A key aspect of Raf inhibitors, including GW 5074, is the phenomenon of "paradoxical activation."[8][10] In wild-type BRAF cells, particularly in the presence of activated Ras, Raf inhibitors can induce a conformational change in Raf proteins, leading to their dimerization and subsequent transactivation.[11][12] This results in an unexpected increase in the activity of the downstream MEK/ERK pathway. While this effect can be pro-proliferative in some contexts, the neuroprotective effects of GW 5074 appear to be independent of MEK-ERK signaling.[6][9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation | eLife [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. Paradoxical activation of Raf by a novel Raf inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Off-Target Effects of (Z)-GW5074

For Researchers, Scientists, and Drug Development Professionals

(Z)-GW5074 is a widely utilized chemical probe developed as a potent, ATP-competitive inhibitor of the c-Raf (RAF1) kinase. While its high in vitro potency has established it as a valuable tool for studying the MAPK signaling cascade, a comprehensive understanding of its off-target interactions and paradoxical cellular effects is critical for the accurate interpretation of experimental data. This guide provides a detailed overview of the known off-target profile of (Z)-GW5074, summarizes quantitative data, details the experimental protocols used for target validation, and illustrates the key signaling pathways involved.

On-Target Activity and Selectivity Profile

(Z)-GW5074 was initially characterized as a potent and selective inhibitor of c-Raf kinase. The primary inhibitory activity and the reported selectivity against a panel of common kinases are summarized below. This selectivity is a key aspect of its profile, though broader screening has revealed additional targets.

| Target | Parameter | Value | Selectivity vs. Off-Targets |

| c-Raf (RAF1) | IC50 | 9 nM | >100-fold vs. panel below[1][2] |

| CDK1 | - | No significant inhibition | - |

| CDK2 | - | No significant inhibition | - |

| c-Src | - | No significant inhibition | - |

| ERK2 (MAPK1) | - | No significant inhibition | - |

| MEK1 (MAP2K1) | - | No significant inhibition | - |

| p38 MAP Kinase | - | No significant inhibition | - |

| Tie2 (TEK) | - | No significant inhibition | - |

| VEGFR2 (KDR) | - | No significant inhibition | - |

| c-Fms (CSF1R) | - | No significant inhibition | - |

| JNK1/2/3 | - | No significant inhibition | - |

| MKK6/7 | - | No significant inhibition | - |

Table 1: On-Target Activity and Selectivity Profile of (Z)-GW5074. The table displays the half-maximal inhibitory concentration (IC50) for the primary target, c-Raf, and lists kinases for which no significant inhibition was observed in initial selectivity panels.

Off-Target Kinase Profile

Comprehensive kinase profiling has been instrumental in identifying previously unknown off-targets of small molecule inhibitors. For (Z)-GW5074, broad screening has identified a number of additional kinases that are inhibited at higher concentrations.

KINOMEscan Profiling

A broad screen of (Z)-GW5074 against a large panel of kinases was performed as part of the NIH Library of Integrated Network-based Cellular Signatures (LINCS) program (Dataset ID: LDS-1008).[3][4] This screen identified 33 potential off-target kinases that were significantly inhibited by the compound when tested at a high concentration (10 µM).[5]

While the complete dataset is extensive, one of the most notable off-targets identified from this class of compounds is ZAK (Sterile alpha motif and leucine zipper containing kinase AZK), also known as MAP3K20.

| Off-Target Kinase | Assay Type | Parameter | Value | Screening Concentration |

| ZAK (MAP3K20) | KINOMEscan | % Inhibition | Significant | 10 µM |

| (Multiple others) | KINOMEscan | % Inhibition | Variable | 10 µM |

Table 2: Off-Target Profile of (Z)-GW5074 from Kinome Profiling. This table highlights the key off-target ZAK identified through broad kinase screening.

ZAK (MAP3K20) Inhibition and Signaling Implications

ZAK is a member of the MAP3K family and functions as an upstream activator of the JNK and p38 MAPK pathways, and can also influence the ERK pathway.[1][6] Inhibition of ZAK by (Z)-GW5074 can therefore lead to the suppression of stress-activated signaling cascades independently of its effects on c-Raf. This is a critical consideration in studies involving cellular stress, inflammation, or apoptosis.

Paradoxical Cellular Effects: B-Raf Activation

A significant and widely reported confounding effect of (Z)-GW5074 is its ability to induce the paradoxical activation of the Raf-MEK-ERK pathway in certain cellular contexts, particularly in neurons.[7] Despite being an in vitro inhibitor of c-Raf, cellular application of GW5074 can lead to the activation of B-Raf.

This paradoxical activation is responsible for the compound's observed neuroprotective effects, which occur through a mechanism independent of MEK-ERK and Akt signaling.[7] Instead, the activation of B-Raf by GW5074 leads to the suppression of the pro-apoptotic activating transcription factor-3 (ATF-3).[8] This neuroprotective pathway has been shown to involve Ras and the transcription factor NF-κB.[7]

Experimental Protocols for Target and Off-Target Identification

The identification of on- and off-targets for kinase inhibitors relies on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experimental approaches used to characterize inhibitors like (Z)-GW5074.

Protocol: In Vitro Radiometric Kinase Assay (c-Raf Potency)

This method measures the direct inhibition of kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

-

Reagent Preparation :

-

Kinase Buffer : 50 mM Tris (pH 7.5), 0.1 mM EGTA, 10 mM Magnesium Acetate.

-

Enzyme : Purified recombinant c-Raf kinase, diluted in kinase buffer to a working concentration (e.g., 5-10 mU per reaction).

-

Substrate : Myelin Basic Protein (MBP) at 0.66 mg/mL.

-

ATP Mix : Kinase buffer containing [γ-³³P]ATP.

-

Inhibitor : (Z)-GW5074 serially diluted in DMSO, then further diluted in kinase buffer.

-

-

Assay Procedure :

-

To a 96-well plate, add the c-Raf enzyme and the (Z)-GW5074 dilution (or DMSO for control).

-

Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding the substrate and the [γ-³³P]ATP mix.

-

Incubate the reaction for 40 minutes at room temperature.

-

Terminate the reaction by spotting an aliquot of the mixture onto P30 phosphocellulose filter paper.

-

Wash the filters extensively (e.g., 3 times for 5 minutes each) in 50 mM phosphoric acid to remove unincorporated ATP.

-

Air dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

-

Protocol: KINOMEscan™ Competition Binding Assay (Broad Profiling)

This high-throughput screening platform assesses the ability of a compound to compete with an immobilized ligand for binding to a large panel of kinases.

-

Assay Principle : The assay involves a kinase-tagged T7 phage, an immobilized promiscuous kinase inhibitor (the "bait"), and the test compound. The amount of kinase captured by the immobilized bait is measured by quantifying the associated phage DNA using qPCR.[4]

-

Assay Procedure :

-

Kinases are expressed as fusions with T7 phage.

-

In the wells of a microtiter plate, the kinase-phage fusion is incubated with the immobilized ligand and the test compound (e.g., (Z)-GW5074 at 10 µM).

-

If the test compound binds to the kinase, it will prevent the kinase-phage from binding to the immobilized ligand.

-

After incubation, the wells are washed to remove unbound phage.

-

The amount of phage remaining bound to the solid support is quantified using qPCR of the phage DNA tag.

-

-

Data Analysis :

-

Results are reported as "percent of control" (%Ctrl), where the control is a DMSO-treated sample.

-

The formula used is: %Ctrl = (test compound signal / DMSO signal) * 100.

-

A low %Ctrl value indicates strong binding/inhibition, as the test compound has successfully competed with the immobilized ligand and displaced the kinase.

-

References

- 1. ZAK inhibits human lung cancer cell growth via ERK and JNK activation in an AP‐1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]

- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 5. Gene Set - GW-5074 [maayanlab.cloud]

- 6. Identification of the ZAK-MKK4-JNK-TGFβ Signaling Pathway as a Molecular Target for Novel Synthetic Iminoquinone Anticancer Compound BA-TPQ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the MEK-ERK Independent Neuroprotection of (Z)-GW 5074: A Technical Guide

For Immediate Release

An In-depth Technical Guide on the Core Signaling Cascade of (Z)-GW 5074, Highlighting its MEK-ERK Independence.

This whitepaper serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the signaling cascade initiated by this compound, a potent c-Raf kinase inhibitor. A significant focus is placed on its intriguing MEK-ERK independent mechanism of action, particularly in the context of neuroprotection. This document compiles quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to facilitate a deeper understanding and further investigation of this compound.

Executive Summary

This compound is widely recognized as a selective inhibitor of c-Raf kinase.[1][2][3] While the canonical Raf signaling pathway proceeds through MEK and ERK activation to regulate cellular processes, a compelling body of evidence demonstrates that the neuroprotective effects of this compound are independent of this classical cascade.[4][5] In neuronal models, treatment with this compound leads to the activation of c-Raf and B-Raf, and subsequent ERK phosphorylation. However, pharmacological inhibition of MEK, the upstream kinase of ERK, does not abolish the pro-survival effects of GW 5074, indicating a divergence from the canonical pathway.[4][6] This guide delineates the alternative signaling routes, involving Ras, Nuclear Factor-kappa B (NF-κB), and the B-Raf-ATF-3 axis, that are implicated in the MEK-ERK independent actions of this compound.[4][6]

Quantitative Data

The inhibitory potency and selectivity of this compound are critical parameters for its application in research and potential therapeutic development. The following tables summarize the key quantitative data reported in the literature.

| Target | IC50 | Assay Type | Reference |

| c-Raf | 9 nM | Cell-free kinase assay | [1][2] |

| Kinase | Effect of GW 5074 | Reference |

| JNK1/2/3 | No effect | [1][2] |

| MEK1 | No effect | [1][2] |

| MKK6/7 | No effect | [1][2] |

| CDK1/2 | No effect | [1][2] |

| c-Src | No effect | [1][2] |

| p38 MAP Kinase | No effect | [1][2] |

| VEGFR2 | No effect | [1][2] |

| c-Fms | No effect | [1][2] |

Signaling Pathways

The signaling cascades involved in the action of this compound are multifaceted. While it inhibits c-Raf in vitro, in a cellular context, particularly in neurons, it paradoxically leads to the activation of Raf kinases.[4][5] The subsequent neuroprotective signaling, however, bypasses the canonical MEK-ERK axis.

Canonical Raf-MEK-ERK Signaling Pathway

Caption: The classical Ras-Raf-MEK-ERK signaling cascade.

This compound MEK-ERK Independent Neuroprotective Pathway

Caption: GW 5074's neuroprotective signaling bypasses MEK-ERK.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are composite protocols for key experiments cited in the investigation of this compound's signaling pathways, based on common laboratory practices.

Low Potassium-Induced Apoptosis in Cerebellar Granule Neurons

This model is frequently used to study neuronal apoptosis and the neuroprotective effects of compounds like GW 5074.[4][6]

-

Cell Culture: Cerebellar granule neurons are typically isolated from early postnatal rat or mouse pups (P7-P8). The cerebella are dissected, minced, and trypsinized to obtain a single-cell suspension. Cells are plated on poly-L-lysine coated plates in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl, and antibiotics.

-

Induction of Apoptosis: After 7-8 days in vitro (DIV), the high-potassium medium (25 mM KCl) is replaced with a medium containing a physiological potassium concentration (5 mM KCl) to induce apoptosis.

-

Treatment: this compound or other test compounds are added to the low-potassium medium at the desired concentrations.

-

Assessment of Viability: Cell viability is assessed at various time points (e.g., 24 hours) after the switch to low-potassium medium.

Western Blotting for Phosphorylated Proteins

This technique is used to determine the activation state of kinases in a signaling pathway.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are cleared by centrifugation.

-

Protein Quantification: Protein concentration in the supernatant is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-